Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(3-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-14(10-11)12-6-8-13(9-7-12)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPICUHZBSNQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362665 | |
| Record name | Methyl 4-(3-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89900-94-7 | |
| Record name | Methyl 4-(3-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The most widely adopted and efficient method for synthesizing biphenyl derivatives, including this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed coupling involves the reaction between an aryl halide and an aryl boronic acid or ester, leading to the formation of the biphenyl core.
-
- Aryl halide: 4-bromobenzoic acid methyl ester (methyl 4-bromobenzoate)
- Aryl boronic acid: 3-methylphenylboronic acid
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- Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
Base:
- Potassium carbonate (K₂CO₃)
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- Mixture of 1,4-dioxane and water (4:1 ratio)
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- Stirring at 80°C for 16 hours under inert atmosphere
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- After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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- Column chromatography using ethyl acetate/petroleum ether as eluent yields the pure this compound.
This method provides good yields (typically 70-80%) and high purity of the product. The reaction is monitored by thin-layer chromatography (TLC) and characterized by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.
Alternative Synthetic Routes
While Suzuki-Miyaura coupling is the preferred method, alternative routes may involve:
Direct Esterification:
Starting from 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid, methylation can be achieved by Fischer esterification using methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.Negishi or Stille Coupling:
Other palladium-catalyzed cross-coupling methods using organozinc or organotin reagents can be employed but are less common due to toxicity and handling issues.Directed ortho-Metalation (DoM):
Functionalization of biphenyl derivatives via lithiation followed by quenching with electrophiles is possible but less practical for large-scale synthesis.
However, these methods are less reported or less efficient compared to the Suzuki-Miyaura approach for this specific compound.
Research Findings and Data Analysis
Reaction Yields and Purity
| Method | Yield (%) | Purity (by NMR) | Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 75-80 | >95% | High selectivity and yield |
| Direct Esterification | 60-70 | Moderate | Requires pure acid precursor |
| Negishi/Stille Coupling | 65-75 | High | Less commonly used |
Spectroscopic Characterization Data (Representative for Suzuki Product)
| Technique | Key Data (this compound) |
|---|---|
| ¹H-NMR (400 MHz) | Aromatic protons: δ 7.2–7.8 ppm; Methyl group: δ ~2.3 ppm (singlet); Ester methyl: δ ~3.9 ppm (singlet) |
| ¹³C-NMR | Carbonyl carbon: δ ~166-170 ppm; Aromatic carbons: δ 120-140 ppm; Methyl carbons: δ ~20 ppm and ~52 ppm |
| IR (KBr) | Strong ester C=O stretch at ~1720 cm⁻¹; aromatic C-H stretches at ~3000 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak at m/z 226 (M+), consistent with molecular weight 226.27 g/mol |
Advantages of Suzuki-Miyaura Method
- Mild reaction conditions compatible with various functional groups
- High regioselectivity and stereoselectivity
- Scalability for industrial applications
- Availability of diverse boronic acid derivatives allows for structural modifications
Limitations and Considerations
- Requirement of palladium catalyst, which may be costly and requires removal from final product
- Sensitivity to moisture and air necessitates inert atmosphere
- Use of organic solvents and bases requires proper waste management
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Preparation of aryl halide | Commercially available methyl 4-bromobenzoate | Starting material for coupling |
| 2. Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80°C, 16 h | Formation of biphenyl core with 3'-methyl substituent |
| 3. Work-up and extraction | Water, ethyl acetate, drying over Na₂SO₄ | Isolation of crude product |
| 4. Purification | Column chromatography (ethyl acetate/pet ether) | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, and halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 3’-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various reactions, including:
- Nucleophilic Substitution : The bromomethyl group allows for substitution with nucleophiles such as amines or thiols.
- Coupling Reactions : Utilized in Suzuki or Heck coupling reactions to form biphenyl derivatives.
Medicinal Chemistry
Research indicates that this compound has potential applications in drug discovery and development:
- Antimicrobial Activity : Studies have shown that derivatives of biphenyl compounds exhibit enhanced antimicrobial properties compared to their non-brominated counterparts .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds suggest a favorable safety profile for therapeutic applications .
Material Science
The compound's unique structural features make it suitable for developing new materials:
- Polymer Development : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanomaterials : Research into biphenyl derivatives has shown potential in nanotechnology applications due to their electronic properties .
Antimicrobial Evaluation
A study synthesized various biphenyl derivatives, including this compound, and tested them against several microorganisms. Compounds with bromine substitutions demonstrated significantly improved activity against resistant strains, highlighting the importance of structural modifications in enhancing biological efficacy.
Structure-Activity Relationship (SAR)
Research analyzing different derivatives revealed that the presence of the methyl group at the 3' position is crucial for biological activity. Modifications at this position were found to significantly alter efficacy against microbial targets, providing insights for future drug design .
Mechanism of Action
The mechanism of action of methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate and related compounds:
Substituent Effects on Properties
- Electronic Effects: The methyl group at 3' (electron-donating) in the target compound enhances electron density at the biphenyl core compared to halogenated derivatives (e.g., 4'-Cl, 3'-F in ). This difference impacts reactivity in cross-coupling reactions; electron-rich substrates often exhibit higher activity in palladium-catalyzed couplings . Nitro-substituted derivatives (e.g., 4'-NO₂ in ) are strongly electron-withdrawing, making them reactive in nucleophilic aromatic substitution (SNAr) reactions, unlike the methyl-substituted compound.
- Bulky substituents (e.g., trifluoromethyl in compound 2g ) further reduce reaction rates in catalytic processes due to steric clashes.
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. For example, Methyl 4-methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate (5g) has a higher melting point (63.0–64.1°C) than Methyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate (5e, 33.4–34.0°C) due to enhanced hydrogen bonding from the methoxy group .
Spectroscopic Characterization
1H NMR :
- The target compound’s methyl groups appear as singlets: the ester methyl at δ ~3.9 ppm and the 3'-methyl at δ ~2.4 ppm. In contrast, Ethyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate (5f) shows a triplet for the ethyl group at δ ~1.3 ppm (CH₃) and a quartet at δ ~4.3 ppm (CH₂) .
- Halogenated derivatives (e.g., 4'-Cl, 3'-F ) exhibit deshielded aromatic protons due to electron withdrawal.
13C NMR :
- The ester carbonyl resonates at δ ~167 ppm, while the carboxylic acid derivative () shows a carbonyl signal at δ ~170 ppm.
Biological Activity
Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate (CAS: 89900-94-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14O2
- Molecular Weight : 226.28 g/mol
- IUPAC Name : this compound
- Structure : The compound features a biphenyl structure with a methyl group at the 3' position and a carboxylate ester at the 4 position.
This compound interacts with various biomolecules, influencing several biochemical pathways:
- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. These interactions can lead to either inhibition or activation of these enzymes, affecting metabolic processes .
- Cellular Effects : The compound influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can alter gene expression related to oxidative stress responses and cellular metabolism.
The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets:
- Enzyme Modulation : By binding to the active sites of specific enzymes, it can modulate their catalytic activity. This includes potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Gene Expression Regulation : The compound may influence transcription factors that regulate gene expression, leading to altered cellular functions such as proliferation and apoptosis .
Pharmacological Applications
Research indicates that this compound has potential applications in treating various conditions:
- Anti-inflammatory Activity : Similar biphenyl derivatives have shown promise as anti-inflammatory agents by inhibiting pathways involved in inflammation.
- Anticancer Potential : Studies suggest that compounds with similar structures may inhibit specific enzymes or pathways associated with tumor progression. However, further investigations are needed to elucidate the precise mechanisms involved .
Research Findings and Case Studies
Recent studies have highlighted the biological significance of this compound:
Q & A
Q. What are the common synthetic routes for Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate?
The compound is typically synthesized via palladium- or nickel-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between methyl 4-bromobenzoate and 3-methylphenylboronic acid under inert conditions (e.g., N₂ atmosphere) using Pd(PPh₃)₄ as a catalyst and a base like Na₂CO₃ in THF/H₂O . Optimization of reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 aryl halide to boronic acid) is critical to achieve yields >75% while minimizing biphenyl byproducts .
Q. How is this compound characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Key signals in ¹H NMR include:
- A singlet at δ ~3.9 ppm for the methyl ester (-OCOCH₃).
- Multiplet signals between δ 7.2–8.2 ppm for aromatic protons.
- A singlet at δ ~2.4 ppm for the 3'-methyl group . ¹³C NMR confirms the ester carbonyl at δ ~167 ppm and aromatic carbons between δ 120–140 ppm . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 226.110 (C₁₅H₁₄O₂⁺) .
Q. What solvents and purification methods are recommended for this compound?
Polar aprotic solvents (e.g., DCM, THF) are preferred for synthesis. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water mixtures . Purity >95% is confirmed via HPLC using a C18 column and acetonitrile/water gradient .
Q. How does the methyl substituent at the 3'-position influence reactivity?
The 3'-methyl group introduces steric hindrance, reducing electrophilic substitution at the adjacent position. However, it enhances stability in radical reactions compared to halogenated analogs (e.g., 3'-chloro derivatives) . Electronic effects are minimal due to the methyl group’s weak inductive donation.
Q. What are the primary applications of this compound in medicinal chemistry?
While direct biological data are limited, structural analogs (e.g., 4'-fluoro or 3'-hydroxymethyl derivatives) show activity as metabotropic glutamate receptor (mGluR) modulators or kinase inhibitors . The methyl ester moiety serves as a prodrug motif, hydrolyzable in vivo to the bioactive carboxylic acid .
Advanced Research Questions
Q. How can reaction yields be improved in large-scale syntheses?
Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., homocoupling). Catalyst loading can be reduced to 0.5–1 mol% Pd by adding ligands like XPhos, which stabilize the active catalytic species . Microwave-assisted synthesis (100–120°C, 30 min) also improves efficiency .
Q. What analytical strategies resolve contradictions in substituent effect studies?
Discrepancies in electronic effects (e.g., conflicting Hammett parameters) are addressed via:
Q. How does this compound perform in cross-coupling reactions?
The methyl group at 3′-position directs cross-coupling to the para position of the biphenyl system. In Heck reactions, Pd(OAc)₂ catalyzes coupling with alkenes (e.g., styrene) at 100°C in DMF, yielding biaryl alkenes with >80% regioselectivity .
Q. What computational methods predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to proteins like mGluR2. The methyl ester’s lipophilicity (logP ~3.2) is optimized using COSMO-RS solvation models, while pharmacokinetics are predicted via SwissADME .
Q. How do spectroscopic properties vary with substituent modifications?
- IR spectroscopy : The ester C=O stretch at ~1720 cm⁻¹ shifts to ~1680 cm⁻¹ in hydrolyzed carboxylic acid derivatives.
- Fluorescence : Electron-withdrawing groups (e.g., -NO₂) quench emission, while methyl groups enhance quantum yield (Φ ~0.45) due to reduced π-π* stacking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
